B1193734 VVZ-149

VVZ-149

Cat. No. B1193734
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Scientific Research Applications

Analgesic Efficacy in Postoperative Pain

VVZ-149 has been studied for its role in postoperative pain management, particularly after surgeries like laparoscopic gastrectomy. Research indicates that VVZ-149 is effective in reducing pain intensity and opioid consumption postoperatively. This efficacy is more pronounced in patients with higher levels of preoperative negative affect. The compound acts by inhibiting the glycine transporter type 2 and the serotonin receptor 5HT2A, contributing to its analgesic properties (Song et al., 2021).

Pharmacokinetic Characteristics

VVZ-149's pharmacokinetic characteristics have been explored in healthy volunteers. This research is crucial for determining safe and effective dosage regimens for future clinical trials. The studies have shown that VVZ-149 exhibits linear pharmacokinetics, and its plasma exposure increases dose-proportionally. This information is essential for its development as a novel nonopioid analgesic (Oh et al., 2018).

Efficacy in Laparoscopic Colorectal Surgery

Another study focused on VVZ-149's analgesic efficacy in the context of laparoscopic colorectal surgery. The study aimed to establish if VVZ-149 can improve pain management compared to opioid analgesia alone. This research is particularly significant considering the challenges of postoperative pain management in bowel surgery patients, where opioids can worsen certain postoperative conditions (Nedeljkovic et al., 2017).

properties

Product Name

VVZ-149

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VVZ-149, VVZ 149, VVZ149

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.